![molecular formula C6H12N2 B600055 外消旋-3-甲基-6-氨基-3-氮杂双环[3.1.0]己烷 CAS No. 164799-15-9](/img/structure/B600055.png)

外消旋-3-甲基-6-氨基-3-氮杂双环[3.1.0]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

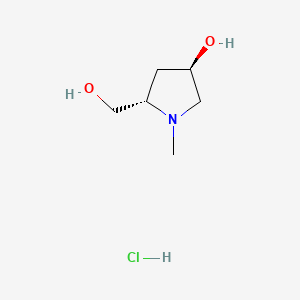

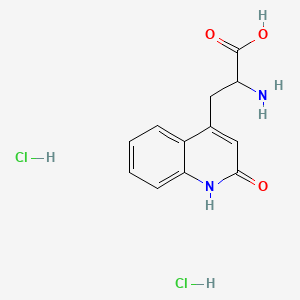

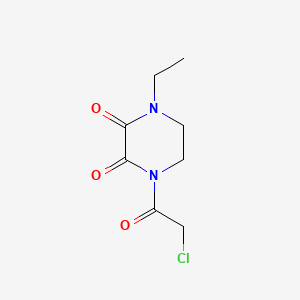

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C6H12N2 . It is a compound that features a unique bicyclic structure .

Synthesis Analysis

The synthesis of Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane has been reported in the literature . The synthesis involves the use of various transition-metal-catalyzed and transition-metal-free catalytic systems . The process can be directed toward the formation of either the exo- or endo-3-azabicyclo[3.1.0]hexanes, depending on the choice of catalyst and hydrolysis conditions .

Molecular Structure Analysis

The molecular structure of Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is characterized by a unique 3-azabicyclo[3.1.0]hexane core . The compound has a molecular weight of 112.17 .

科学研究应用

Synthesis of Novel Compounds : The synthesis and characterization of derivatives of 1-amino-3-azabicyclo[3.1.0]hexane have been explored, showcasing the versatility of these compounds in creating new chemical entities (Gensini et al., 2002).

Development of Antibacterial Agents : Trovafloxacin, a broad-spectrum antibacterial, incorporates the 3-azabicyclo[3.1.0]hexane ring system. The synthesis of trovafloxacin using various derivatives of this ring system demonstrates the importance of such structures in pharmaceutical development (Norris et al., 2000).

Chemical Reactions and Transformations : Studies have shown that certain derivatives of 3-azabicyclo[3.1.0]hexane react with iodinating agents, leading to the formation of various exo and endo isomers, highlighting the reactivity of these compounds (Molchanov et al., 2003).

Application in Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, serve as intermediates for the asymmetric synthesis of biologically active compounds, showcasing their utility in creating chiral molecules (Jida et al., 2007).

Discovery of Novel Opioid Ligands : The azabicyclo[3.1.0]hexane core has been utilized in the discovery of a new class of opioid ligands. Interestingly, a single methyl group addition in these compounds resulted in a significant improvement in binding, demonstrating the impact of minor structural changes (Lunn et al., 2011).

Biological Activity of Natural Products : The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for their biological activities. Ficellomycin, for example, includes this structure and showcases its importance in antibacterial and antitumor properties (Kurosawa et al., 2020).

属性

IUPAC Name |

(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSYYHGSQMAFV-XEAPYIEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@H](C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717434 |

Source

|

| Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane | |

CAS RN |

164799-15-9 |

Source

|

| Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)

![Benzyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599992.png)